Desmethylclomipramine (DCMI) is the primary active metabolite of Clomipramine, a tricyclic antidepressant. [] DCMI is formed by the N-demethylation of Clomipramine, primarily catalyzed by the cytochrome P450 enzyme CYP3A4. [] Other CYPs, including CYP2C19 and CYP1A2, may also contribute to its formation. [] DCMI itself exhibits biological activity and likely contributes significantly to the overall effects observed with Clomipramine administration. [, ] It plays a significant role in research focused on understanding Clomipramine's effects and exploring potential therapeutic applications beyond its traditional use in psychiatry.
While specific details of Desmethylclomipramine synthesis are not extensively covered in the provided literature, it's understood to be primarily produced through the metabolic breakdown of Clomipramine in vivo. [] The N-demethylation of Clomipramine, primarily facilitated by CYP3A4, is the main pathway for DCMI formation. [] In vitro studies have used yeast microsomes expressing human CYPs to study the formation of DCMI, providing insights into its metabolic pathways. []
Desmethylclomipramine exerts its effects primarily through the inhibition of monoamine reuptake, specifically targeting norepinephrine, dopamine, and serotonin. [] While less potent than Clomipramine in inhibiting serotonin uptake, it exhibits greater potency as a noradrenaline and dopamine uptake inhibitor. [] These monoamine reuptake inhibition properties are believed to contribute significantly to its antidepressant activity. [] Additionally, DCMI has been found to inhibit the E3 ubiquitin ligase Itch, an effect that could be exploited for therapeutic purposes in certain cancers. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: